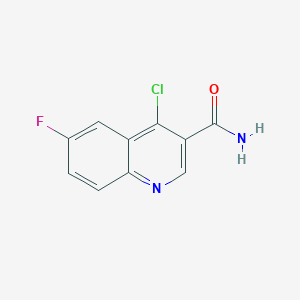

4-Chloro-6-fluoroquinoline-3-carboxamide

Description

Properties

IUPAC Name |

4-chloro-6-fluoroquinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClFN2O/c11-9-6-3-5(12)1-2-8(6)14-4-7(9)10(13)15/h1-4H,(H2,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGVDBWZRNKFOEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C(=C2C=C1F)Cl)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 6 Fluoroquinoline 3 Carboxamide and Its Analogs

Established Synthetic Pathways to the Quinoline-3-carboxamide (B1254982) Core

The formation of the fundamental quinoline-3-carboxamide structure can be accomplished through several established synthetic pathways, each offering distinct advantages in terms of substrate scope and reaction conditions.

Pfitzinger Reaction Approaches for Quinoline (B57606) Synthesis

The Pfitzinger reaction provides a direct route to substituted quinoline-4-carboxylic acids, which are valuable precursors to the target molecule. wikipedia.orgjocpr.com This reaction involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base. wikipedia.orgijsr.net For the synthesis of compounds with a fluorine at the 6-position, 5-fluoroisatin (B27256) is a key starting material. acs.org

The general mechanism commences with the hydrolysis of the amide bond in isatin under basic conditions, typically with potassium hydroxide (B78521), to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with a carbonyl compound, such as a ketone or aldehyde, to form an imine, which tautomerizes to an enamine. wikipedia.org Subsequent intramolecular cyclization and dehydration yield the final quinoline-4-carboxylic acid. wikipedia.org

A typical procedure involves refluxing a solution of the appropriate ketone and isatin with potassium hydroxide in ethanol (B145695) for an extended period. jocpr.com After the reaction, the solvent is removed, and the residue is dissolved in water. Neutral impurities can be extracted, and the desired quinoline-4-carboxylic acid is precipitated by acidification. jocpr.com

Table 1: Examples of Pfitzinger Reaction for Quinoline Synthesis

| Starting Isatin | Carbonyl Compound | Product | Reference |

|---|---|---|---|

| 5-Fluoroisatin | 1-(p-tolyl)ethanone | 6-Fluoro-2-(p-tolyl)quinoline-4-carboxylic acid | acs.org |

Gould-Jacobs Cyclization and Related Methodologies

The Gould-Jacobs reaction is a versatile method for the synthesis of 4-hydroxyquinoline (B1666331) derivatives, which can be readily converted to the desired 4-chloroquinolines. wikipedia.orgmdpi.com This pathway begins with the condensation of an aniline (B41778) with diethyl ethoxymethylenemalonate (EMME) or a similar malonic ester derivative. wikipedia.orgquimicaorganica.org To introduce the fluorine at the 6-position, a fluoro-substituted aniline, such as 4-fluoroaniline, is employed. lookchem.com

The initial step is the formation of an anilidomethylenemalonate intermediate through the reaction of the aniline with EMME, often at elevated temperatures, with the removal of the ethanol byproduct to improve yields. wikipedia.orglookchem.com This intermediate then undergoes a thermal cyclization under harsh conditions, such as refluxing in diphenyl ether at high temperatures (e.g., 250°C), to afford a 4-hydroxyquinoline-3-carboxylate ester. mdpi.comlookchem.com This cyclization is believed to proceed through a ketene (B1206846) intermediate. mdpi.com The resulting ester can then be saponified with a base, such as sodium hydroxide, followed by acidification to yield the corresponding 4-hydroxyquinoline-3-carboxylic acid. wikipedia.orglookchem.com

Table 2: Key Steps in the Gould-Jacobs Reaction

| Step | Reactants | Conditions | Product | Reference |

|---|---|---|---|---|

| Condensation | Fluoroaniline, Diethyl ethoxymethylenemalonate | 100°C, removal of ethanol | Diethyl 2-((4-fluoroanilino)methylene)malonate | lookchem.com |

| Cyclization | Diethyl 2-((4-fluoroanilino)methylene)malonate | Diphenyl ether, 250°C | Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate | lookchem.com |

Vilsmeier Reagent-Mediated Syntheses of Quinoline Precursors

The Vilsmeier-Haack reaction offers an alternative route to functionalized quinolines, particularly 2-chloro-3-formylquinolines, starting from readily available N-arylacetamides. niscpr.res.inchemijournal.com The Vilsmeier reagent, a chloroiminium ion, is typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). chemijournal.com

The synthesis begins with the preparation of the required N-arylacetamide from the corresponding aniline. niscpr.res.in This acetanilide (B955) is then treated with the Vilsmeier reagent, leading to a cyclization reaction that forms the quinoline ring. chemijournal.comchemijournal.com This process is particularly effective for N-arylacetamides that have electron-donating groups. niscpr.res.in The reaction typically involves adding POCl₃ to a solution of the acetanilide in DMF at low temperatures, followed by heating to complete the cyclization. chemijournal.com The resulting 2-chloro-3-formylquinoline can then be further manipulated. The formyl group at the C-3 position can be oxidized to a carboxylic acid, for instance, using silver nitrite (B80452) in the presence of a base. rsc.org This acid can then be esterified to provide a suitable substrate for the final amidation step. rsc.org

Functionalization and Derivatization Strategies for 4-Chloro-6-fluoroquinoline-3-carboxamide

Once the core quinoline ring is synthesized, subsequent reactions are necessary to install the chloro group at the 4-position and the carboxamide at the 3-position.

Halogenation and Halogen Exchange Reactions on the Quinoline System

The introduction of the chlorine atom at the 4-position is a crucial step and is typically achieved by the halogenation of a 4-hydroxyquinoline (quinolin-4-one) precursor, often obtained from the Gould-Jacobs reaction. nih.gov A common and effective method for this transformation is the treatment of the 4-hydroxyquinoline with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). nih.gov

For example, 7-substituted quinolin-2(1H)-one-3-carboxylic acids have been successfully converted to the corresponding 2-chloroquinoline-3-carboxylic acids using these reagents. nih.gov This methodology is directly applicable to the synthesis of 4-chloro-6-fluoroquinoline (B35510) derivatives from their 4-hydroxy counterparts.

Amidation and Esterification at the C-3 Position

The final step in the synthesis of 4-chloro-6-fluoroquinoline-3-carboxamide is the formation of the amide bond at the C-3 position. This is typically achieved through the reaction of a quinoline-3-carboxylic acid or its corresponding ester with an amine.

When starting from the carboxylic acid, coupling agents are generally employed to activate the carboxyl group. A common combination is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt) in a solvent like DMF. acs.org The carboxylic acid is first treated with EDC and HOBt, followed by the addition of the desired amine to form the carboxamide. acs.org

Alternatively, if the precursor is an ester, such as ethyl 4-chloro-6-fluoroquinoline-3-carboxylate, it can be directly reacted with an amine to form the amide. This direct amidation of esters can sometimes be facilitated by catalysts.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 4-Chloro-6-fluoroquinoline-3-carboxamide |

| 5-Fluoroisatin |

| 6-Fluoro-2-(p-tolyl)quinoline-4-carboxylic acid |

| Diethyl ethoxymethylenemalonate |

| 4-Fluoroaniline |

| Diethyl 2-((4-fluoroanilino)methylene)malonate |

| Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate |

| 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid |

| Phosphorus oxychloride |

| N,N-Dimethylformamide |

| 2-Chloro-3-formylquinoline |

| Thionyl chloride |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide |

| 1-Hydroxybenzotriazole |

| Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate |

| Isatin |

| Potassium hydroxide |

| 1-(p-tolyl)ethanone |

| Diphenyl ether |

| Sodium hydroxide |

| N-arylacetamide |

| Silver nitrite |

| Quinolin-4-one |

Nucleophilic Aromatic Substitution at C-4 and other Positions

The chlorine atom at the C-4 position of the quinoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction for introducing a wide array of functional groups and building molecular complexity. This reactivity is attributed to the electron-withdrawing effect of the quinoline nitrogen and the carboxamide group, which stabilizes the intermediate Meisenheimer complex.

The SNAr reactions on 4-chloroquinoline (B167314) derivatives are versatile, accommodating a diverse range of nucleophiles. Both primary and secondary amines, including anilines, benzylamines, and aliphatic amines, readily displace the C-4 chlorine to furnish the corresponding 4-aminoquinoline (B48711) derivatives. These reactions are typically carried out in the presence of a base to neutralize the liberated hydrochloric acid. The choice of solvent and temperature is crucial and can significantly influence the reaction rate and yield. While numerous reports detail these transformations on various quinoline scaffolds, specific conditions for 4-chloro-6-fluoroquinoline-3-carboxamide are often proprietary or embedded within broader synthetic schemes. However, the general principles of SNAr on activated chloroquinolines are directly applicable. For instance, reactions are often heated in solvents like ethanol, isopropanol, or dimethylformamide (DMF) to achieve complete conversion. The regioselectivity of these reactions is noteworthy, with the C-4 position being significantly more reactive than other positions on the quinoline ring.

It is important to note that while the C-4 position is the most activated site for SNAr, substitution at other positions, such as the C-6 fluorine, is also possible under more forcing conditions or with highly reactive nucleophiles, although this is less commonly observed. The inherent reactivity differences allow for selective functionalization of the quinoline core.

Palladium-Catalyzed Coupling Reactions for Advanced Derivatization

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and they are instrumental in the advanced derivatization of 4-chloro-6-fluoroquinoline-3-carboxamide. These powerful methods enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

The Suzuki-Miyaura coupling is a widely employed method for the formation of C-C bonds. In the context of 4-chloro-6-fluoroquinoline-3-carboxamide, the C-4 chlorine atom can be readily coupled with a variety of aryl or heteroaryl boronic acids or their esters. This reaction is typically catalyzed by a palladium(0) species, generated in situ from a palladium(II) precatalyst such as Pd(OAc)2 or PdCl2(PPh3)2, in the presence of a suitable phosphine (B1218219) ligand and a base. The choice of ligand is critical for the efficiency of the catalytic cycle and can range from simple triphenylphosphine (B44618) to more sophisticated biaryl phosphine ligands like XPhos or SPhos. The base, commonly an inorganic carbonate or phosphate, plays a crucial role in the transmetalation step. These reactions provide a direct route to a diverse library of 4-aryl- and 4-heteroaryl-6-fluoroquinoline-3-carboxamides.

The Buchwald-Hartwig amination is another indispensable palladium-catalyzed reaction for the formation of C-N bonds. This method offers a powerful alternative to classical SNAr for the introduction of amino groups at the C-4 position. The reaction couples 4-chloro-6-fluoroquinoline-3-carboxamide with a wide range of primary and secondary amines, including those that are poor nucleophiles in traditional SNAr reactions. The catalytic system typically consists of a palladium precatalyst and a specialized phosphine ligand, with a strong base such as sodium tert-butoxide being required to facilitate the reaction. The Buchwald-Hartwig amination is known for its broad substrate scope and excellent functional group tolerance, making it a highly valuable tool for the synthesis of complex quinoline-3-carboxamide derivatives. A key advantage of this method is its ability to be performed under milder conditions compared to some high-temperature SNAr protocols.

| Coupling Reaction | Catalyst/Ligand System (Typical Examples) | Base (Typical Examples) | Solvent (Typical Examples) | Bond Formed |

| Suzuki-Miyaura | Pd(PPh3)4, PdCl2(dppf), Pd(OAc)2/SPhos | K2CO3, Cs2CO3, K3PO4 | Toluene, Dioxane, DMF | C-C |

| Buchwald-Hartwig | Pd2(dba)3/BINAP, Pd(OAc)2/Xantphos | NaOtBu, K3PO4, Cs2CO3 | Toluene, Dioxane | C-N |

Optimization of Reaction Conditions and Yield for 4-Chloro-6-fluoroquinoline-3-carboxamide Synthesis

The efficient synthesis of 4-chloro-6-fluoroquinoline-3-carboxamide hinges on the careful optimization of reaction conditions to maximize yield and purity while minimizing side reactions. Key synthetic steps that are often subject to optimization include the initial quinoline ring formation and the subsequent chlorination and amidation steps.

One of the classical methods for constructing the quinoline core is the Gould-Jacobs reaction , which involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (EMME) followed by thermal cyclization. The optimization of this reaction involves screening different solvents for the cyclization step, with high-boiling point solvents like Dowtherm A or diphenyl ether often being employed to achieve the necessary temperatures for efficient ring closure. The reaction time and temperature are critical parameters that need to be fine-tuned to ensure complete cyclization without decomposition of the product.

The subsequent conversion of the 4-hydroxyquinoline intermediate to the 4-chloro derivative is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). Optimization of this step involves controlling the reaction temperature to prevent the formation of undesired byproducts. The use of a catalytic amount of a tertiary amine or DMF can sometimes accelerate the reaction. Following the chlorination, the formation of the 3-carboxamide is usually achieved by reaction of the corresponding carboxylic acid with an aminating agent, often requiring activation of the carboxylic acid, for instance, by conversion to an acid chloride.

Modern approaches to reaction optimization often employ statistical methods such as Design of Experiments (DoE) to systematically investigate the effects of multiple variables (e.g., temperature, catalyst loading, reactant stoichiometry, solvent) on the reaction outcome. This allows for a more efficient and comprehensive exploration of the reaction space to identify the optimal conditions for the synthesis of 4-chloro-6-fluoroquinoline-3-carboxamide.

| Reaction Step | Key Parameters for Optimization | Typical Reagents/Conditions | Potential Challenges |

| Gould-Jacobs Cyclization | Temperature, Solvent, Reaction Time | Dowtherm A, Diphenyl ether, High temperatures | Incomplete cyclization, Decomposition |

| Chlorination | Temperature, Chlorinating Agent, Catalyst | POCl3, SOCl2, Catalytic DMF | Formation of byproducts |

| Amidation | Coupling Agent, Base, Solvent, Temperature | SOCl2, Oxalyl chloride, Amine | Incomplete reaction, Side reactions |

Green Chemistry Principles in the Synthesis of Quinoline-3-carboxamides (B1200007)

The application of green chemistry principles to the synthesis of quinoline-3-carboxamides is an area of growing importance, aiming to reduce the environmental impact of pharmaceutical manufacturing. Key areas of focus include the use of safer solvents, the development of more energy-efficient processes, and the reduction of waste.

One significant advancement in this area is the use of microwave-assisted organic synthesis (MAOS) . Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and in many cases, improve reaction yields and product purity. tandfonline.com The synthesis of quinoline derivatives, including the initial ring formation and subsequent derivatization steps, has been shown to be amenable to microwave heating. researchgate.net This technology not only offers significant energy savings but also allows for rapid reaction optimization.

The choice of solvent is another critical aspect of green chemistry. Efforts are being made to replace traditional volatile organic compounds (VOCs) with more environmentally benign alternatives such as water, ethanol, or ionic liquids. For instance, performing reactions in water, where possible, significantly reduces the environmental footprint of a synthetic process.

| Green Chemistry Principle | Application in Quinoline-3-carboxamide Synthesis | Benefits |

| Energy Efficiency | Microwave-assisted synthesis | Reduced reaction times, Lower energy consumption |

| Use of Safer Solvents | Water, Ethanol, Ionic Liquids | Reduced environmental impact, Improved safety |

| Catalysis | High-turnover catalysts, Reusable catalysts | Reduced waste, Milder reaction conditions |

| Atom Economy | Designing reactions that maximize the incorporation of starting materials into the final product | Reduced waste, Increased efficiency |

Structure Activity Relationship Sar Studies of 4 Chloro 6 Fluoroquinoline 3 Carboxamide Analogs

Impact of Halogen Substituents on Biological Activity

Halogen atoms are pivotal in modulating the electronic properties, lipophilicity, and binding interactions of 4-Chloro-6-fluoroquinoline-3-carboxamide and its analogs. The specific placement of chlorine at the C-4 position and fluorine at the C-6 position serves distinct and crucial roles in defining the molecule's chemical reactivity and biological efficacy.

The fluorine atom at the C-6 position significantly influences the electronic environment of the quinoline (B57606) ring system. Studies on 2-chloroquinoline-3-carboxamide (B1625466) derivatives have shown that a fluorine substituent at C-6 leads to increased shielding of the C-5 and C-7 positions compared to analogs with chlorine or methyl groups at C-6. researchgate.netlookchem.com This alteration of electron distribution can impact the molecule's interaction with biological targets. Furthermore, the 6-fluoro substitution is a common feature in quinoline derivatives developed as potent antiplasmodial agents, suggesting its importance for this specific activity. acs.org In a series of quinolinone-3-carboxamides evaluated for antioxidant activity, analogs derived from p-fluoro-aniline demonstrated significant efficacy, underscoring the favorable contribution of fluorine in certain biological contexts. nih.gov

The chlorine atom at the C-4 position is not only an electronic modulator but also a key synthetic handle. Its primary role in many SAR studies is that of an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. mdpi.comacs.org This reactivity allows for the introduction of a wide array of substituents, particularly various amines, at the C-4 position. The displacement of the 4-chloro group is a fundamental strategy for generating libraries of analogs with diverse pharmacological properties. acs.org For instance, in the development of antimalarial quinoline-4-carboxamides, replacement of a C-4 chloro group with different amine-containing linkers was a key step in optimizing potency. acs.orgnih.gov Similarly, the synthesis of potent antimalarial 4-amino-7-chloroquinolines highlights the established importance of a C-7 chloro substituent, suggesting that halogenation on the benzene (B151609) portion of the quinoline ring is a critical determinant for certain biological activities. mdpi.com

Role of the Carboxamide Moiety at C-3 on Pharmacological Profiles

The carboxamide group at the C-3 position is a cornerstone of the molecule's biological activity, acting as a versatile pharmacophore capable of engaging in crucial hydrogen bonding interactions with target proteins. nih.gov This moiety is integral to the pharmacological profiles of numerous quinoline-3-carboxamide (B1254982) derivatives, which span immunomodulatory, anti-inflammatory, and anticancer activities. researchgate.netnih.govresearchgate.net

The ability of the carboxamide's N-H and C=O groups to act as hydrogen bond donors and acceptors, respectively, facilitates the anchoring of these molecules within the binding sites of various enzymes and receptors. For example, quinoline-3-carboxamides (B1200007) have been identified as potent inhibitors of kinases such as Ataxia-Telangiectasia Mutated (ATM) kinase. researchgate.net In these interactions, the carboxamide moiety plays a direct role in securing the inhibitor to the target. The broader class of quinoline-carboxamides has been successfully investigated as P2X7R antagonists, where the amide linkage is associated with favorable inhibitory activity. nih.gov

Furthermore, substitutions on the amide nitrogen provide a vector for modifying the molecule's properties. Attaching different aryl or alkyl groups can influence solubility, lipophilicity, and steric interactions, leading to significant variations in potency and selectivity. In one study, quinolinone-3-carboxamide analogs with specific substitutions on the amide nitrogen exhibited potent inhibition of the lipoxygenase (LOX) enzyme. nih.gov The introduction of the carboxamide group is considered a key step in altering the properties of the quinoline scaffold for specific pharmacological purposes. researchgate.net

Substituent Effects at C-4, C-6, C-7, and Quinoline Nitrogen Positions

The biological activity of the 4-Chloro-6-fluoroquinoline-3-carboxamide scaffold is finely tuned by the nature of substituents at various positions around the quinoline core.

C-4 Position: As previously noted, the chlorine atom at C-4 is a versatile point for synthetic modification. Its replacement via SNAr with various nucleophiles, especially amines, is a cornerstone of analog development. acs.org This strategy allows for the exploration of a large chemical space to optimize interactions with the target protein. In related quinoline scaffolds, introducing amine-containing side chains at this position has been shown to modulate antimalarial potency and physicochemical properties. acs.orgnih.gov

C-7 Position: While the parent compound is unsubstituted at C-7, this position is a critical site for modulation in other quinoline-based agents. The electronic environment at C-7 is influenced by the substituent at C-6. researchgate.netlookchem.com In the broader class of antimalarial quinolines, a chlorine atom at the C-7 position is a hallmark of highly active compounds like chloroquine (B1663885) and related 4-amino-7-chloroquinolines. mdpi.com Docking studies of related quinoline-4-carboxylic acids suggest that the C-7 position can be oriented towards key amino acid residues like tyrosine in the binding pocket of enzymes such as dihydroorotate (B8406146) dehydrogenase, implying that substitution at C-7 could be leveraged to gain additional potency or selectivity. nih.gov

Quinoline Nitrogen (N-1): The endocyclic nitrogen at position 1 is fundamental to the biological activity of many quinoline-based inhibitors, particularly those targeting kinases. It frequently acts as a hydrogen bond acceptor, interacting with the "hinge" region of the kinase ATP-binding site. acs.org This interaction is critical for anchoring the molecule and ensuring competitive inhibition. The basicity of this nitrogen, and therefore its ability to form this hydrogen bond, can be modulated by substituents on the quinoline ring, such as the electron-withdrawing fluorine at C-6.

Conformational Analysis and its Correlation with Biological Response

The three-dimensional structure and conformational flexibility of 4-Chloro-6-fluoroquinoline-3-carboxamide analogs are intrinsically linked to their biological activity. The largely planar quinoline ring system serves as a rigid scaffold, while the rotatable bond between the ring and the C-3 carboxamide group allows for conformational adjustments necessary for optimal target binding.

Crystal structure analysis of a related 2-chloroquinoline-3-carboxamide derivative revealed that the quinoline nucleus is essentially planar, while the N-phenyl group of the carboxamide is slightly twisted out of this plane. lookchem.com This orientation of the carboxamide substituent is critical. Studies on other quinoline carboxamides have shown that conformational restriction can be detrimental to activity. For example, introducing a conformationally constrained bridged amide in a series of quinoline-4-carboxamides led to a loss of potency, suggesting that the substituent needs the freedom to adopt a specific, optimal orientation within the binding site. acs.org

The rotation around the amide C-N bond itself is another key conformational factor. This rotation can be influenced by the steric bulk of substituents and by interactions within the protein binding pocket. In some kinase-inhibitor complexes, the free rotation around this bond is restricted due to rigid packing in the binding site, which can enhance binding affinity by reducing the entropic penalty of binding. nih.gov Therefore, a delicate balance exists between conformational flexibility, which allows the molecule to adapt to its binding site, and conformational restriction, which can pre-organize the molecule in an active conformation and enhance binding.

Data Tables

Table 1: Effect of C-6 Substituent on Antibacterial Activity of 2-Chloro-N-(4-fluorophenyl)quinoline-3-carboxamide Analogs

| Compound ID | C-6 Substituent | Target Organism | Activity (MBC, mM) |

| Analog 1 | -CH3 | S. aureus | 3.77 |

| Analog 2 | -Cl | S. aureus | > 4.0 |

| Analog 3 | -F | S. aureus | 1.79 |

| Data synthesized from findings reported in Govender H., et al. (2018). researchgate.netlookchem.com |

Table 2: Structure-Activity Relationship of Quinolinone-3-Carboxamide Analogs as LOX Inhibitors

| Compound ID | Amide Substituent (R) | LOX Inhibition (IC50, µM) |

| 3h | 4-fluoro-phenyl | 10 |

| 3s | 4-fluoro-benzyl | 10 |

| 3g | 4-hydroxy-phenyl | 27.5 |

| 11e | Acetylated Ferulic Acid | 52 |

| Data from research on 4-hydroxy-2-quinolinone derivatives by Ikram, M., et al. (2022). nih.gov |

Pre Clinical Biological Investigations of 4 Chloro 6 Fluoroquinoline 3 Carboxamide Derivatives

In Vitro Antimicrobial Evaluation of Quinoline-3-carboxamide (B1254982) Scaffolds

The quinoline (B57606) core is a versatile heterocyclic structure that has been a cornerstone in the development of therapeutic agents. researchgate.netnih.gov Modifications to this scaffold, particularly at the 3-position with a carboxamide group, have yielded derivatives with significant antimicrobial properties. manipal.edu These compounds have been systematically evaluated against a wide array of clinically relevant microorganisms.

Quinoline-3-carboxamide derivatives have demonstrated considerable efficacy against a range of Gram-positive bacteria, including multidrug-resistant strains that pose significant public health threats. nih.gov Numerous studies have highlighted the potent bactericidal or bacteriostatic effects of these compounds.

Research has shown that certain quinoline derivatives are active against methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and Vancomycin-Resistant Enterococci faecalis (VRE). nih.gov For instance, a series of quinoline-based hydroxyimidazolium hybrids were tested, with one hybrid, in particular, showing potent anti-staphylococcal activity with a Minimum Inhibitory Concentration (MIC) value of 2 µg/mL against S. aureus. mdpi.com Another hybrid from the same study also demonstrated significant inhibition of S. aureus at a MIC of 20 µg/mL. mdpi.com Similarly, quinoline-sulfonamide complexes have been developed, with one cadmium (II) complex exhibiting excellent antibacterial activity against Staphylococcus aureus ATCC 25923, showing a large inhibition zone (21 mm) and a low MIC value. mdpi.com

Other studies have synthesized novel quinoline derivatives and evaluated their activity against various Gram-positive strains. One investigation found that quinoline coupled hybrids exerted a potential effect against most of the tested Gram-positive strains with MIC values ranging from 0.125–8 μg/mL. nih.gov Additionally, certain acetylene derivatives of 8-hydroxyquinoline-5-sulfonamide have been shown to be biologically active against multidrug-resistant clinical isolates of MRSA. mdpi.com

Table 1: In Vitro Activity of Quinoline Derivatives Against Gram-Positive Bacteria

| Compound/Derivative Class | Bacterial Strain | Activity (MIC) | Reference |

| Quinoline-based hydroxyimidazolium hybrid 7b | Staphylococcus aureus | 2 µg/mL | mdpi.com |

| Quinoline-based hydroxyimidazolium hybrid 7h | Staphylococcus aureus | 20 µg/mL | mdpi.com |

| N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) | Staphylococcus aureus ATCC 25923 | Excellent (21 mm inhibition zone) | mdpi.com |

| Quinolone coupled hybrid 5d | Gram-positive strains | 0.125–8 µg/mL | nih.gov |

| Isatin-tethered quinolines | S. aureus | Moderate (MIC = 250 µg/mL for some) | acs.orgnih.gov |

The efficacy of quinoline-3-carboxamide derivatives extends to Gram-negative bacteria, which are notoriously difficult to treat due to their complex outer membrane. nih.govsemanticscholar.org Studies have reported moderate to good antibacterial activity for various synthesized derivatives against strains like Escherichia coli and Klebsiella pneumoniae. biointerfaceresearch.com

In one study, a series of quinoline scaffolds showed that several derivatives had notable antibacterial activity against E. coli, with MIC values of 100 µg/mL. biointerfaceresearch.com Another investigation into quinoline-based hydroxyimidazolium hybrids found that while most showed limited activity, one hybrid demonstrated over 50% inhibition against Klebsiella pneumoniae at 20 µg/mL and full inhibition at 50 µg/mL. mdpi.com Furthermore, a quinolone-coupled hybrid, compound 5d, showed potent effects against most tested Gram-negative strains, with MIC values ranging from 0.125–8 μg/mL. nih.gov This suggests that the hybridization of chemical scaffolds can be an effective strategy for developing broad-spectrum antibacterial agents. nih.gov However, other research has found that some series of novel quinoline derivatives exhibit only weak antibacterial activity against tested Gram-negative strains. biointerfaceresearch.com

Table 2: In Vitro Activity of Quinoline Derivatives Against Gram-Negative Bacteria

| Compound/Derivative Class | Bacterial Strain | Activity (MIC) | Reference |

| Quinolone coupled hybrid 5d | Gram-negative strains | 0.125–8 µg/mL | nih.gov |

| Derivatives 63b, 63f, 63h, 63i, 63l | Escherichia coli | 100 µg/mL | biointerfaceresearch.com |

| Quinoline-based hydroxyimidazolium hybrid 7b | Klebsiella pneumoniae | 50 µg/mL | mdpi.com |

| N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) | Escherichia coli ATCC 25922 | Very good (19 mm inhibition zone) | mdpi.com |

| Quinolone-3-carbonitrile derivatives | Various strains | 3.13 to 100 µM | biointerfaceresearch.com |

Fungal infections represent a growing global health concern, necessitating the search for new antifungal agents. nih.gov Quinoline derivatives have emerged as promising candidates in this area, demonstrating significant activity against various fungal pathogens, including Candida species and dermatophytes. nih.govnih.gov

One study evaluated a series of quinoline derivatives and found they exhibited selective antifungal action. nih.gov Two compounds were active against yeast, with Minimum Inhibitory Concentrations (MICs) ranging from 25–50 μg/mL, while another compound was particularly effective against filamentous fungi (dermatophytes), with MICs between 12.5–25 μg/mL. nih.gov Another investigation into quinoline-based hydroxyimidazolium hybrids revealed that two compounds had remarkable antifungal activity against Cryptococcus neoformans with a MIC value of 15.6 µg/mL each. mdpi.com A separate study on novel fluorinated quinoline analogs showed that several compounds exhibited good activity (>80% inhibition) against Sclerotinia sclerotiorum at a concentration of 50 μg/mL. mdpi.com Furthermore, a quinoline-sulfonamide cadmium (II) complex was found to have excellent antifungal activity against Candida albicans ATCC 10231, with an inhibition zone of 25 mm. mdpi.com

Table 3: In Vitro Antifungal Activity of Quinoline Derivatives

| Compound/Derivative Class | Fungal Strain | Activity (MIC/Inhibition) | Reference |

| Quinoline Derivative 5 | Dermatophytes | 12.5–25 µg/mL | nih.gov |

| Quinoline Derivatives 2 & 3 | Candida spp. | 25–50 µg/mL | nih.gov |

| Quinoline-based hydroxyimidazolium hybrids 7c & 7d | Cryptococcus neoformans | 15.6 µg/mL | mdpi.com |

| Fluorinated quinoline analogs (2b, 2e, 2f, 2k, 2n) | Sclerotinia sclerotiorum | >80% at 50 µg/mL | mdpi.com |

| N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) | Candida albicans ATCC 10231 | Excellent (25 mm inhibition zone) | mdpi.com |

The quinoline scaffold is historically significant in the fight against malaria, with quinine (B1679958) being one of the first effective treatments. nih.gov Modern research continues to explore quinoline derivatives for their anti-parasitic properties, particularly against Plasmodium falciparum, the deadliest species of malaria parasite. nih.govrsc.org

A preclinical candidate, DDD107498, a quinoline carboxamide, has been identified through phenotypic screening and shows a unique, broad spectrum of activity against the liver, blood, and mosquito stages of the parasite's life cycle. lstmed.ac.uk Medicinal chemistry programs have optimized quinoline-4-carboxamide series from initial hits with moderate potency to lead molecules with low nanomolar in vitro potency against P. falciparum. acs.org For example, one pyrazole-quinoline derivative exhibited an IC₅₀ value of 0.036 µg/mL, comparable to the standard drug chloroquine (B1663885). nih.gov Dual-hybrid 4-aminoquinoline (B48711) compounds have also been developed, with one derivative, DEQ, being the most active in the nanomolar range against the P. falciparum 3D7 strain. rsc.org

Tuberculosis remains a major global health issue, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. nih.gov Quinoline derivatives have shown significant promise as antitubercular agents. researchgate.netnih.gov The recently approved drug bedaquiline, which contains a quinoline core, highlights the potential of this chemical class. nih.gov

Numerous studies have synthesized and evaluated novel quinoline derivatives for their activity against M. tuberculosis H37Rv. In one study, isatin-tethered quinolines demonstrated potent to moderate activity, with MICs ranging from 0.06 to 7.81 µg/mL. nih.gov One specific derivative, Q8b, was 100 times more active than the lead compound. nih.gov Another study on dihydroquinoline carboxamide derivatives identified two compounds with MIC values of 0.39 and 0.78 μg/mL, respectively, against M. tuberculosis H37Rv. nih.gov Furthermore, novel quinoline-based thiosemicarbazide derivatives have been investigated, with the most active compound showing a MIC value of 6.25 µM. acs.orgnih.gov

Table 4: In Vitro Antitubercular Activity of Quinoline Derivatives

| Compound/Derivative Class | Target Strain | Activity (MIC) | Reference |

| Isatin-tethered derivative Q8b | M. tuberculosis | 0.06 µg/mL | nih.gov |

| Dihydroquinoline carboxamide 8g | M. tuberculosis H37Rv | 0.39 µg/mL | nih.gov |

| Dihydroquinoline carboxamide 8h | M. tuberculosis H37Rv | 0.78 µg/mL | nih.gov |

| Quinoline-thiosemicarbazide QST4 | M. tuberculosis H37Rv | 6.25 µM | acs.orgnih.gov |

| Quinoline-based hydroxyimidazolium hybrids 7a & 7b | M. tuberculosis H37Rv | 20 & 10 µg/mL | mdpi.com |

Molecular Mechanisms of Action for Quinoline-3-carboxamide Activity

Understanding the molecular targets of quinoline-3-carboxamide derivatives is crucial for rational drug design and overcoming resistance. Research suggests these compounds can act via several mechanisms.

A primary mechanism for antibacterial quinolones is the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are critical for DNA replication, ultimately leading to bacterial cell death. semanticscholar.orgrsc.org Some arylated quinoline carboxylic acids have been shown to be effective inhibitors of M. tuberculosis DNA gyrase. mdpi.com

For antimalarial activity, the mechanism can be multifaceted. Historically, drugs like chloroquine are thought to interfere with the detoxification of heme in the parasite's food vacuole. nih.govscispace.com More recently discovered quinoline-4-carboxamides have been found to act through a novel mechanism: the inhibition of translation elongation factor 2 (PfEF2), which is essential for protein synthesis in the parasite. acs.org

In the context of antitubercular activity, molecular docking studies suggest that some quinoline-thiosemicarbazide derivatives likely demonstrate their antimycobacterial effect through the inhibition of the InhA enzyme, which is involved in mycolic acid biosynthesis. acs.org Other quinoline compounds are thought to target the proton pump of adenosine triphosphate (ATP) synthase. nih.gov For Gram-negative bacteria, a novel mechanism has been identified where derivatives block the lipopolysaccharide (LPS) transport pathway by targeting the LptA protein. nih.gov

Inhibition of Bacterial Topoisomerases (e.g., DNA Gyrase)

Quinolone derivatives are well-established inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.gov These enzymes are critical for bacterial survival as they manage DNA topology during replication, transcription, and repair. researchgate.netyoutube.com The primary mechanism involves the stabilization of a ternary complex between the quinolone, the enzyme, and the bacterial DNA. youtube.comunimib.it This action traps the enzyme in a state where it has cleaved the DNA, preventing the subsequent re-ligation step. The accumulation of these stabilized complexes leads to double-stranded DNA breaks, which are ultimately fatal to the bacterium. nih.govnih.gov

Derivatives based on the quinolone scaffold are specifically designed to target these enzymes. For instance, research into 3-aminothiazolquinolones revealed that a derivative, 3-(2-aminothiazol-4-yl)-7-chloro-6-(pyrrolidin-1-yl) quinolone, demonstrated potent inhibitory activity against DNA gyrase with an IC50 value of 11.5 µM. nih.gov This highlights the role of the C-3 position in modulating the antibacterial activity of the quinolone core. nih.gov The dual-targeting capability against both DNA gyrase and topoisomerase IV is a key feature of this class of compounds. nih.govnih.gov Generally, DNA gyrase is the primary target in Gram-negative bacteria, while topoisomerase IV is the main target in Gram-positive bacteria. nih.govd-nb.info

Interference with Protein Synthesis Pathways (e.g., eEF2 Inhibition)

Beyond the classical mechanism of topoisomerase inhibition, certain quinoline carboxamide derivatives have been found to possess novel mechanisms of action. One such mechanism is the interference with protein synthesis. A specific quinoline-4-carboxamide series was discovered to act by inhibiting the translation elongation factor 2 (PfEF2). nih.govacs.org This factor is a critical component of the protein synthesis machinery in eukaryotes.

The discovery of PfEF2 inhibition as a mode of action for a quinoline-4-carboxamide derivative represents a significant finding, identifying a mechanism distinct from the well-documented effects on DNA gyrase. nih.govacs.org This activity was identified through a phenotypic screen against the blood stage of Plasmodium falciparum, the parasite responsible for malaria. nih.govacs.org

Target Identification and Validation Studies

The identification of molecular targets for novel compounds is a cornerstone of drug discovery. For quinoline carboxamide derivatives, target identification often begins with phenotypic screening, where libraries of compounds are tested against whole cells or organisms to identify molecules with a desired biological effect, such as antiproliferative or antimicrobial activity. nih.govacs.org

For example, the quinoline-4-carboxamide series that inhibits protein synthesis was first identified from a phenotypic screen of a protein kinase library against P. falciparum. nih.govacs.org Following the identification of this active "hit," subsequent mechanistic studies were performed to pinpoint the specific molecular target, which was validated as translation elongation factor 2 (PfEF2). nih.govacs.org In other contexts, particularly concerning anticancer activities, the presumed mechanism of action for 4-oxoquinoline derivatives is often related to the inhibition of mammalian topoisomerase II, a validated target for numerous antitumor agents. mdpi.com

In Vitro Antiproliferative Activity against Cancer Cell Lines

Derivatives of the quinoline carboxamide scaffold have demonstrated significant antiproliferative activity against a variety of human cancer cell lines. The cytotoxic effects are evaluated by determining the concentration of the compound that inhibits 50% of cell proliferation (IC50).

For instance, a series of N-substituted 1H-indole-2-carboxamides displayed potent and selective inhibition against several tumor cell lines, including leukemia (K-562), colon cancer (HCT-116), and breast cancer (MCF-7). nih.gov Similarly, certain 4-oxoquinoline-3-carboxamide derivatives showed significant cytotoxic activity against gastric cancer cell lines. mdpi.com Lipophilic fluoroquinolone derivatives have also been investigated, with some compounds exhibiting excellent micro- to nanomolar antiproliferative activities against colorectal cancer cell lines such as HT29, HCT116, and SW620. nih.gov

Table 1: In Vitro Antiproliferative Activity of Selected Quinolone Carboxamide Derivatives

| Compound | Cancer Cell Line | Cell Line Type | IC50 (µM) |

|---|---|---|---|

| Compound 12 | K-562 | Leukemia | 0.33 nih.gov |

| Compound 14 | K-562 | Leukemia | 0.61 nih.gov |

| Compound 4 | K-562 | Leukemia | 0.61 nih.gov |

| Compound 10 | HCT-116 | Colon Cancer | 1.01 nih.gov |

| Reduced FQ 4b | HCT116 | Colon Cancer | 0.84 nih.gov |

| Reduced FQ 4b | HT29 | Colon Cancer | 1.6 nih.gov |

| Reduced FQ 4b | SW620 | Colon Cancer | 9.2 nih.gov |

| Derivative 16b | AGS | Gastric Cancer | 1.92 mdpi.com |

| Derivative 17b | AGS | Gastric Cancer | 5.18 mdpi.com |

| Reduced FQ 4b | PANC1 | Pancreatic Cancer | 5.7 nih.gov |

| Fluoroquinolone A36 | HeLa | Cervical Cancer | 1.76 nih.gov |

Selectivity and Cytotoxicity Profiling in Non-Targeted Cells

A critical aspect of developing potential anticancer agents is ensuring they selectively target cancer cells while minimizing toxicity to normal, healthy cells. To this end, quinoline carboxamide derivatives are often profiled against non-cancerous cell lines.

Studies have shown promising selectivity for certain derivatives. For example, N-substituted 1H-indole-2-carboxamides were evaluated against normal human dermal fibroblasts to assess their selective cytotoxicity. nih.gov One compound in this series demonstrated a high selectivity index of 99.4. nih.gov In another study, 4-oxoquinoline-3-carboxamide derivatives that were active against a gastric cancer cell line showed no cytotoxic effects on normal fibroblast cells at a concentration of 20 µM. mdpi.com Furthermore, a fluoroquinolone derivative designated A36, which was effective against several tumor cell lines, had an IC50 value greater than 100 µM against BEAS-2B, a normal human lung epithelial cell line, indicating a high degree of selectivity for tumor cells. nih.gov

Table 2: Cytotoxicity and Selectivity of Quinolone Carboxamide Derivatives in Non-Targeted Cells

| Compound | Normal Cell Line | Cell Line Type | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|---|

| Compound 10 | Normal Human Dermal Fibroblasts | Fibroblast | >100 | 99.4 (vs. HCT-116) nih.gov |

| Derivative 16b | Normal Fibroblasts | Fibroblast | >20 | Not specified mdpi.com |

| Derivative 17b | Normal Fibroblasts | Fibroblast | >20 | Not specified mdpi.com |

| Fluoroquinolone A36 | BEAS-2B | Lung Epithelial | >100 | >56.8 (vs. HeLa) nih.gov |

| Fluoroquinolone A12 | BEAS-2B | Lung Epithelial | 2.38 | Not specified nih.gov |

Computational and Theoretical Investigations of 4 Chloro 6 Fluoroquinoline 3 Carboxamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, typically employing Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule like 4-Chloro-6-fluoroquinoline-3-carboxamide. nih.govmdpi.comnih.gov Methods such as B3LYP with a basis set like 6-311++G(d,p) are commonly used to optimize the molecular geometry and calculate various electronic parameters. nih.gov

Such studies would elucidate the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap. These parameters are crucial for predicting the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller HOMO-LUMO gap generally suggests higher reactivity. Furthermore, a Molecular Electrostatic Potential (MEP) map would be generated to identify electrophilic and nucleophilic sites, indicating regions likely to engage in intermolecular interactions.

Table 1: Hypothetical Electronic Properties Calculated by DFT

| Parameter | Predicted Significance for 4-Chloro-6-fluoroquinoline-3-carboxamide |

|---|---|

| HOMO Energy | Indicates electron-donating capability |

| LUMO Energy | Indicates electron-accepting capability |

| HOMO-LUMO Gap | Correlates with chemical reactivity and stability |

| Dipole Moment | Measures the polarity of the molecule |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and reactive sites |

Note: This table is illustrative of the types of data generated from quantum chemical calculations; specific values for the target compound are not available in the reviewed literature.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. nih.govmdpi.com For a compound like 4-Chloro-6-fluoroquinoline-3-carboxamide, which belongs to the quinolone class, a primary target for docking studies would be bacterial enzymes such as DNA gyrase or topoisomerase IV. nih.gov These enzymes are essential for bacterial DNA replication and are the known targets for many fluoroquinolone antibacterial agents. nih.gov

Docking simulations would place the 4-Chloro-6-fluoroquinoline-3-carboxamide molecule into the active site of the target protein (e.g., PDB ID: 2XCT for topoisomerase II DNA gyrase) to identify key binding interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov The results are quantified by a docking score, which estimates the binding free energy (in kcal/mol), with lower scores indicating a more favorable interaction. mdpi.com These studies are crucial for understanding the structural basis of the compound's potential biological activity. nih.gov

Molecular Dynamics Simulations for Binding Stability and Conformational Dynamics

Following molecular docking, molecular dynamics (MD) simulations are often performed to assess the stability of the ligand-protein complex over time and to analyze its dynamic behavior in a simulated physiological environment. nih.gov An MD simulation would track the atomic movements of the 4-Chloro-6-fluoroquinoline-3-carboxamide and its target protein (e.g., DNA gyrase) complex in a solvent system.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov A QSAR model for a series of quinoline-4-carboxamide analogs could be developed to predict the antiplasmodial or antibacterial activity of 4-Chloro-6-fluoroquinoline-3-carboxamide. nih.gov

The process involves calculating various molecular descriptors (e.g., physicochemical, electronic, topological) for a set of related compounds with known activities. A statistical model is then generated that correlates these descriptors with the biological activity. A robust and predictive QSAR model, characterized by high internal (Q²) and external (R²_pred) validation metrics, could then be used to estimate the activity of new or untested compounds like 4-Chloro-6-fluoroquinoline-3-carboxamide based solely on its structure. nih.gov

In Silico ADMET Prediction and Pharmacokinetic Property Assessment (excluding human data)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage drug discovery to evaluate the pharmacokinetic profile of a compound. nih.govchemscene.com Various computational tools and web servers are available to predict these properties based on the molecule's structure.

Microsomal stability is a key indicator of a compound's metabolic fate, specifically its susceptibility to metabolism by cytochrome P450 (CYP) enzymes in the liver. In silico models can predict whether 4-Chloro-6-fluoroquinoline-3-carboxamide is likely to be a substrate or inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). Predictions would indicate the compound's potential for rapid metabolism, which would affect its bioavailability and duration of action.

Computational models are used to predict key parameters related to a drug's ability to be absorbed and distributed. For 4-Chloro-6-fluoroquinoline-3-carboxamide, these predictions would include gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration. chemscene.com Lipophilicity (logP) and the topological polar surface area (TPSA) are key descriptors used in these predictions. researchgate.net Good oral bioavailability is often associated with high predicted GI absorption.

Note: This table represents the types of predictions generated by in silico ADMET software; specific values for the target compound are not available in the reviewed literature.

Future Research Directions and Translational Perspectives Pre Clinical

Development of Novel Analogs with Enhanced Biological Activity

The development of novel analogs from the 4-Chloro-6-fluoroquinoline-3-carboxamide scaffold is a primary focus of ongoing research. The goal is to improve potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial in guiding the rational design of these new chemical entities.

Key strategies for analog development include:

Modification of the Carboxamide Group: The amide moiety at the C-3 position is a prime site for modification. Introducing various substituted amines, including aromatic and heterocyclic motifs, can significantly influence biological activity. For instance, the synthesis of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides has yielded derivatives with significant antiproliferative activity against human colon carcinoma cell lines. mdpi.com The nature and position of substituents on the N-phenyl ring are critical for potency.

Substitution at the C-4 and C-6 Positions: The chloro and fluoro groups at the C-4 and C-6 positions, respectively, are key features of the parent molecule. However, replacing or modifying these substituents can lead to analogs with altered activity profiles. For example, studies on similar quinoline (B57606) structures have shown that the presence and position of fluorine atoms can dramatically impact antiplasmodial potency. nih.gov

Functionalization of the Quinoline Ring: Further substitutions on the quinoline core can enhance biological effects. In the broader family of fluoroquinolones, modifications at positions C-7 and N-1 have been extensively explored to improve antibacterial spectrum and potency. scilit.comresearchgate.net For example, introducing a piperazinyl group at C-7 is a common strategy to enhance antibacterial efficacy. nih.gov These principles can be applied to the 4-Chloro-6-fluoroquinoline-3-carboxamide scaffold to generate novel compounds.

Research has shown that derivatization of similar quinoline scaffolds can lead to compounds with potent cytotoxic effects. For example, certain fluoroquinolone analogs have demonstrated the ability to inhibit topoisomerase, induce cell cycle arrest, and trigger apoptosis in cancer cells, with some derivatives showing potent growth inhibition at sub-micromolar levels in various cancer cell lines. nih.gov

Exploration of New Therapeutic Areas for Quinoline-3-carboxamide (B1254982) Scaffolds

While quinolones are famously known for their antibacterial properties, the quinoline-3-carboxamide scaffold is a "privileged structure" in medicinal chemistry, demonstrating a wide range of pharmacological activities. rsc.org This versatility opens up numerous avenues for exploring new therapeutic applications beyond infectious diseases.

Potential new therapeutic areas include:

Oncology: Quinolone and quinoline-carboxamide derivatives have shown significant potential as anticancer agents. rsc.org They can exert their effects through various mechanisms, including the inhibition of DNA topoisomerases, which are crucial for cell replication. rsc.org For example, a series of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides exhibited notable antiproliferative activity against colon cancer cell lines. mdpi.com Voreloxin, a quinolone derivative, was the first in its class to be approved for cancer therapy, specifically for acute myeloid leukemia. rsc.org

Antimalarial Therapy: The quinoline core is central to many antimalarial drugs, like chloroquine (B1663885). Recent research has focused on developing novel quinoline-4-carboxamide derivatives that show potent, low nanomolar activity against blood-stage Plasmodium falciparum, including chloroquine-resistant strains. acs.orgnih.gov Some of these compounds act via novel mechanisms, such as inhibiting the parasite's translation elongation factor 2 (PfEF2), a critical component of protein synthesis. nih.gov

Antiviral Agents: Certain quinolone derivatives have shown selective activity against the Human Immunodeficiency Virus (HIV). rsc.org The ability to modify the quinoline scaffold at various positions allows for the fine-tuning of its antiviral properties, offering a potential route to new treatments for viral infections.

Other Potential Applications: The broad bioactivity of the quinoline scaffold suggests potential applications in treating fungal infections, inflammation, and neurodegenerative diseases like Alzheimer's. rsc.org

The exploration of these diverse therapeutic areas relies on phenotypic screening of compound libraries and target-based drug design, leveraging the known biological activities of the quinoline-3-carboxamide core.

Integration of Advanced Computational and Experimental Methodologies

Modern drug discovery heavily relies on the synergy between computational and experimental techniques to accelerate the identification and optimization of lead compounds. This integrated approach is particularly valuable in research involving quinoline-based scaffolds.

Computational Approaches:

Molecular Docking: This technique is widely used to predict the binding orientation and affinity of a ligand to its target protein. In the context of quinoline-carboxamides, docking studies have been employed to understand how these molecules interact with key biological targets like DNA gyrase in bacteria, topoisomerase in cancer cells, and specific kinases like PI3Kα. mdpi.comnih.govnih.gov These in silico studies help rationalize observed structure-activity relationships and guide the design of more potent inhibitors. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the physicochemical properties of a series of analogs with their biological activity. This allows researchers to predict the potency of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more detailed understanding of binding stability and conformational changes. nih.gov

Advanced Experimental Methodologies:

High-Throughput Screening (HTS): HTS allows for the rapid screening of large libraries of quinoline-based compounds against various biological targets or in cell-based assays to identify initial "hits."

Microwave-Assisted Synthesis: This technique can significantly accelerate the synthesis of novel analogs by reducing reaction times from hours or days to minutes, facilitating the rapid generation of compound libraries for screening. rsc.orgacs.org

Transition Metal-Catalyzed Synthesis: The use of catalysts based on palladium, copper, and other transition metals has become increasingly important for the efficient synthesis of complex quinolone structures, enabling chemical transformations that would be difficult to achieve otherwise. rsc.org

The combination of these in silico and in vitro methods creates a powerful, iterative cycle of design, synthesis, and testing that streamlines the drug discovery process for quinoline-based compounds.

Challenges and Opportunities in Quinoline-Based Drug Discovery Research

Despite the significant therapeutic potential of the quinoline scaffold, its development is not without challenges. However, these challenges also present unique opportunities for innovation.

Challenges:

Antimicrobial Resistance: The widespread use of fluoroquinolone antibiotics has led to a significant increase in bacterial resistance. mdpi.com This resistance often arises from mutations in the target enzymes (DNA gyrase and topoisomerase IV) or through increased efflux of the drug from the bacterial cell.

Physicochemical Properties: Early-stage quinoline-based hits identified from screening can have suboptimal physicochemical properties, such as poor solubility or low metabolic stability, which hinder their development into viable drug candidates. acs.orgnih.gov

Selectivity and Off-Target Effects: As with many kinase inhibitors and DNA-interacting agents, achieving high selectivity for the intended target over other related proteins is a major challenge. Off-target effects can lead to unwanted side effects.

Opportunities:

Overcoming Resistance: A significant opportunity lies in designing novel quinoline derivatives that can evade existing resistance mechanisms. This could involve developing compounds that bind to their targets in a different manner than current drugs or by creating dual-action agents that also disrupt other essential bacterial processes, such as cell membrane integrity. researchgate.net

Novel Mechanisms of Action: The discovery of quinoline-carboxamides that act on novel targets, such as the antimalarial candidate that inhibits PfEF2, is a major breakthrough. nih.gov This opens up new avenues for treating diseases and combating drug resistance by targeting pathways not exploited by current therapies.

Targeting New Disease Areas: The versatility of the quinoline-3-carboxamide scaffold provides a vast opportunity to develop first-in-class medicines for a range of diseases, including various cancers and viral infections. rsc.org The ability to readily synthesize diverse libraries of these compounds makes them ideal for screening against new and emerging biological targets.

Q & A

Basic: What synthetic routes are most effective for preparing 4-Chloro-6-fluoroquinoline-3-carboxamide, and how can reaction conditions be optimized for purity?

Answer:

The synthesis typically involves cyclization of ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate derivatives, followed by amidation. Key steps include:

- Cyclization : Use of POCl₃ or PCl₅ under reflux (110–120°C) to introduce the chloro substituent at position 4 .

- Amidation : Reaction with ammonia or primary amines in anhydrous DMF at 60–80°C to replace the ester group with a carboxamide moiety .

Optimization Tips : - Monitor reaction progress via TLC or HPLC to minimize side products.

- Purify intermediates via recrystallization (e.g., ethanol/water mixtures) to achieve >95% purity.

Advanced: How can molecular docking simulations be designed to evaluate the binding affinity of 4-Chloro-6-fluoroquinoline-3-carboxamide to bacterial DNA gyrase?

Answer:

Use AutoDock Vina for high-throughput docking:

Protein Preparation : Extract the crystal structure of DNA gyrase (e.g., PDB ID 1KZN) and remove water molecules.

Ligand Preparation : Generate 3D conformers of the compound using Open Babel, ensuring correct tautomerization.

Grid Box Setup : Define the active site (coordinates based on co-crystallized inhibitors) with a 20 ų box.

Scoring Function : Apply the Vina scoring function with exhaustiveness = 20 for accuracy.

Validation : Compare docking poses with known fluoroquinolone inhibitors (e.g., ciprofloxacin) to assess consistency.

Table 1 : Example Docking Parameters

| Parameter | Value |

|---|---|

| Exhaustiveness | 20 |

| Grid Box Size | 20 × 20 × 20 ų |

| Number of Poses | 10 |

Advanced: What strategies resolve contradictions in crystallographic data for fluoroquinoline derivatives, such as ambiguous electron density maps?

Answer:

Contradictions often arise from disorder or twinning. Use SHELX programs for refinement:

- SHELXL : Apply restraints for bond lengths/angles (e.g., AFIX commands) to model disordered regions.

- Twinning Analysis : Use

CELL_NOWto detect twinning and refine with a twin law (e.g., HKLF 5). - Validation Tools : Check R-factors (target R1 < 0.05) and validate geometry with

PLATONorMercury.

Case Study : For a triclinic crystal (space group P1), adjust the occupancy of overlapping atoms and apply anisotropic displacement parameters (ADPs) to improve model accuracy .

Basic: Which spectroscopic and chromatographic methods are recommended for characterizing 4-Chloro-6-fluoroquinoline-3-carboxamide?

Answer:

- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm substituent positions (e.g., δ 8.5–9.0 ppm for quinoline protons).

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (expected [M+H]⁺ ~ 254.6 Da).

- HPLC : Use a C18 column (acetonitrile/water gradient, 1.0 mL/min) with UV detection at 270 nm for purity assessment .

Advanced: How can computational models predict the metabolic stability of 4-Chloro-6-fluoroquinoline-3-carboxamide in pharmacokinetic studies?

Answer:

Combine in silico tools:

- CYP450 Metabolism : Use SwissADME to predict cytochrome P450 interactions (focus on 3A4/2C9 isoforms).

- Metabolite Identification : Run molecular dynamics (MD) simulations with GROMACS to track hydroxylation or dehalogenation pathways.

- ADME Profiling : Apply quantitative structure-activity relationship (QSAR) models to estimate logP (target ~2.1) and solubility .

Advanced: What experimental and computational approaches validate the antibacterial mechanism of 4-Chloro-6-fluoroquinoline-3-carboxamide against resistant strains?

Answer:

- MIC Assays : Test against E. coli (ATCC 25922) with ciprofloxacin as a control. Use broth microdilution (CLSI guidelines).

- Resistance Gene Analysis : Perform PCR for gyrA mutations (e.g., Ser83→Leu) in resistant isolates.

- Molecular Dynamics : Simulate DNA gyrase inhibition using NAMD to compare binding free energies with wild-type vs. mutant enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.